molecular formula C16H17N3OS B383226 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 379246-20-5

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B383226
M. Wt: 299.4g/mol
InChI Key: DBXRYIQCYCUZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can be achieved through a multi-step process involving the preparation of key intermediates, followed by their subsequent coupling and cyclization reactions.

Starting Materials
2-methylcyclohexanone, 2-bromo-1-(1H-pyrrol-1-yl)ethanone, thiophene-2-carboxylic acid, ammonium acetate, sodium borohydride, hydrochloric acid, potassium hydroxide, acetic anhydride, sodium nitrite, sodium azide, sodium methoxide, 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine

Reaction
Step 1: Preparation of 2-methyl-3-oxocyclohexanone by the oxidation of 2-methylcyclohexanone with potassium permanganate., Step 2: Conversion of 2-methyl-3-oxocyclohexanone to 2-methyl-3-hydroxycyclohexanone using sodium borohydride., Step 3: Preparation of 2-bromo-1-(1H-pyrrol-1-yl)ethanone by the reaction of 2-bromoacetyl bromide with pyrrole in the presence of potassium hydroxide., Step 4: Coupling of 2-methyl-3-hydroxycyclohexanone and 2-bromo-1-(1H-pyrrol-1-yl)ethanone using ammonium acetate and acetic anhydride to form 2-methyl-3-(1H-pyrrol-1-yl)but-2-en-1-ol., Step 5: Conversion of 2-methyl-3-(1H-pyrrol-1-yl)but-2-en-1-ol to 2-methyl-3-(1H-pyrrol-1-yl)but-2-en-1-one using sodium nitrite and hydrochloric acid., Step 6: Preparation of thiophene-2-carboxylic acid by the reaction of thiophene with potassium permanganate and hydrochloric acid., Step 7: Conversion of thiophene-2-carboxylic acid to thiophene-2-carboxylic acid hydrazide using hydrazine hydrate., Step 8: Preparation of 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine by the reaction of thiophene-2-carboxylic acid hydrazide with 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine using sodium methoxide., Step 9: Cyclization of 2-methyl-3-(1H-pyrrol-1-yl)but-2-en-1-one and 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine using potassium hydroxide to form 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one.

properties

IUPAC Name

5-methyl-4-pyrrol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-17-15-14(12-7-3-2-4-8-13(12)21-15)16(20)19(11)18-9-5-6-10-18/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYIQCYCUZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

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